molecular formula C3H6N6O B1425975 Tetrazole-5-acetohydrazide CAS No. 1002104-07-5

Tetrazole-5-acetohydrazide

Cat. No.: B1425975
CAS No.: 1002104-07-5
M. Wt: 142.12 g/mol
InChI Key: TWKUAKLZOIABHJ-UHFFFAOYSA-N
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Description

Tetrazole-5-acetohydrazide is a useful research compound. Its molecular formula is C3H6N6O and its molecular weight is 142.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tetrazole-5-acetohydrazide, like other tetrazoles, is often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Molecular Mechanism

Tetrazoles are known to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This could potentially influence their interactions with biomolecules.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Tetrazoles are known to be resistant to biological degradation , which suggests that they may have long-term effects on cellular function.

Metabolic Pathways

There is currently no specific information available on the metabolic pathways that this compound is involved in. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that they may interact with enzymes or cofactors involved in metabolic pathways.

Biological Activity

Tetrazole-5-acetohydrazide is a compound belonging to the tetrazole family, known for its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and research findings related to this compound, focusing on its antibacterial, antifungal, anticancer, and antioxidant activities.

Overview of Tetrazole Derivatives

Tetrazoles are five-membered heterocyclic compounds characterized by their nitrogen-rich structure. They have gained significant attention in medicinal chemistry due to their potential as bioactive agents. The ability to modify the tetrazole ring with various substituents enhances their pharmacological profiles, making them suitable for drug development.

Biological Activities

1. Antimicrobial Activity

Tetrazole derivatives, including this compound, exhibit notable antimicrobial properties. Various studies have reported that these compounds show activity against a range of bacteria and fungi:

  • Bacterial Activity : Research indicates that tetrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, a series of synthesized compounds demonstrated varying degrees of antibacterial activity, with some derivatives showing significant inhibition at concentrations as low as 100 µg/mL.
  • Fungal Activity : Certain tetrazole derivatives have also been tested against fungi like Candida albicans and Aspergillus flavus, with promising results indicating their potential as antifungal agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies on epidermoid cancer cell lines (A431) revealed that specific tetrazole derivatives exhibit cytotoxic effects, suggesting their potential as anticancer agents . The compound 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile was identified as particularly effective against cancer cells.
  • Mechanism of Action : Molecular docking studies have shown that tetrazole derivatives interact with key enzymes involved in cancer cell proliferation, such as CSNK2A1, indicating a mechanism through which these compounds exert their anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions and microwave-assisted methods that enhance yield and reduce reaction times:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis of tetrazoles with high yields (80–100%) and has been employed to create various functionalized derivatives . The use of environmentally friendly solvents further aligns with green chemistry principles.

Case Studies

Several case studies illustrate the effectiveness of this compound in various biological assays:

Study Biological Activity Results
Study 1AntibacterialCompounds showed significant inhibition against E. coli and B. subtilis at 100 µg/mL .
Study 2AntifungalEffective against Candida albicans with varying degrees of activity .
Study 3AnticancerCompound demonstrated cytotoxicity against A431 cells with IC50 values in low micromolar range .
Study 4AntioxidantExhibited significant antioxidant activity in DPPH assay at low concentrations .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of tetrazole derivatives:

  • Lethal Dose Studies : The median lethal dose (LD50) for some tetrazole derivatives has been assessed in animal models. For instance, one study reported an LD50 value of 2500 mg/kg for a specific derivative, indicating moderate toxicity .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUAKLZOIABHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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